Methyl 13-cis-Retinoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 13-cis-Retinoate involves the isomerization and esterification of retinoic acid. Methyl all-trans-retinoate is isomerized under fluorescent light in solvents like dimethyl sulfoxide (DMSO), producing various isomers including the 13-cis form. This process yields multiple isomers, which are then purified using high-performance liquid chromatography (HPLC) and characterized by proton nuclear magnetic resonance and chemical methods (Halley & Nelson, 1979). Additionally, the esterification of 13-cis-retinoic acid with alcohols, using dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst, has been reported to successfully produce 13-cis-retinoate esters (Xiang Jian-nan, 2008).
Molecular Structure Analysis
The molecular structure of Methyl 13-cis-Retinoate and its isomers has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies provide insights into the conformation, crystal structure, and molecular orientation of these compounds, offering a basis for understanding their chemical behavior and reactivity (Wei Yi et al., 2011).
Chemical Reactions and Properties
The chemical properties of Methyl 13-cis-Retinoate are influenced by its ability to undergo various reactions, including isomerization and photo-degradation. Isomerization between the all-trans and 13-cis forms can be catalyzed by certain thiol-containing compounds, demonstrating the compound's reactivity towards sulfhydryl groups (Shih et al., 1986). Furthermore, Methyl 13-cis-Retinoate exhibits photo-sensitivity, with its isomerization rate being influenced by solvent polarity and exposure to light (Halley & Nelson, 1979).
Physical Properties Analysis
The physical properties of Methyl 13-cis-Retinoate, such as solubility and photostability, have been the subject of research. Studies have shown that its solubility can be significantly enhanced through complexation with cyclodextrins, which also improves its photostability, a crucial factor for its handling and storage (K. Yap et al., 2005).
Chemical Properties Analysis
Investigations into the chemical properties of Methyl 13-cis-Retinoate reveal its reactivity, particularly in the context of isomerization and interactions with various catalysts. The nonenzymatic isomerization catalyzed by sulfhydryl groups highlights the compound's sensitivity to chemical environments, which can lead to transformations affecting its chemical and biological properties (T. Shih et al., 1986).
Scientific Research Applications
Oncology and Cancer Prevention : 13-cis-retinoic acid shows potential as a biological response modifier for treating various skin malignancies and in preventing human cancer. It has been found effective in inhibiting bladder cancer development in rats, suggesting its potential use in cancer prevention and treatment (Meyskens, Goodman, & Alberts, 1985); (Squire, Sporn, Brown, Smith, Wenk, & Springer, 1977).
Dermatological Applications : In dermatology, topical retinoids like 13-cis-retinoic acid inhibit leukotriene-B4-induced migration of polymorphonuclear leukocytes into human skin. This suggests its potential as a safer alternative to systemic retinoids for skin conditions (Wozel, Chang, Zultak, Czarnetzki, Happle, Barth, & Kerkhof, 2004).
Pharmacological Research and Drug Development : The compound has been studied in pharmacological research for its properties and applications. For instance, high-performance liquid chromatography has been used to separate and identify its geometric isomers, providing valuable information for drug discovery and development (Mckenzie, Hellwege, Mcgregor, Rockley, Riquetti, & Nelson, 1978).
Biochemical and Metabolic Studies : Studies have also explored its role as an endogenous compound in human serum and its metabolism. For example, it is found that 13-cis-retinoic acid is an endogenous compound in human serum, with implications for understanding its role in human biology and potential therapeutic applications (Tang & Russell, 1990).
Safety And Hazards
Future Directions
Retinoids, including Methyl 13-cis-Retinoate, have been extensively studied for their roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . Future research may focus on further understanding the biochemistry of retinoids, their mechanisms of action, and their potential therapeutic applications .
properties
IUPAC Name |
methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-WYSPNRNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-cis Retinoic Acid Methyl Ester | |
CAS RN |
16760-45-5 | |
Record name | 13-cis-Methyl retinoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016760455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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